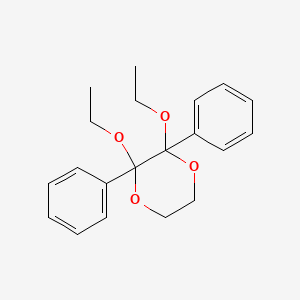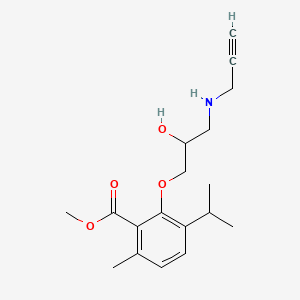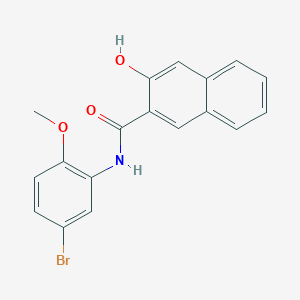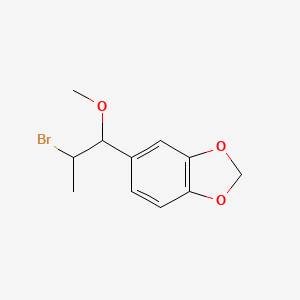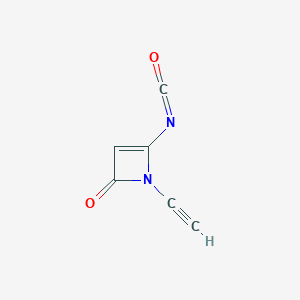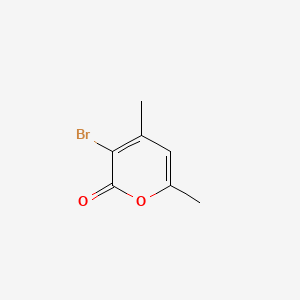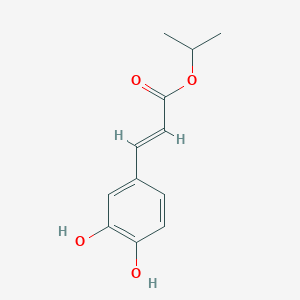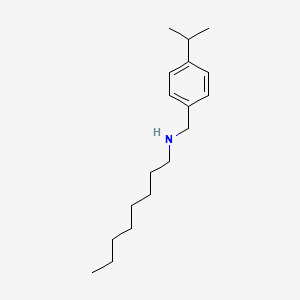
BENZYLAMINE, p-ISOPROPYL-N-OCTYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine, p-isopropyl-N-octyl-: is an organic compound that belongs to the class of benzylamines. It consists of a benzyl group attached to an amine functional group, with additional isopropyl and octyl substituents. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing benzylamines involves the reductive amination of benzaldehyde derivatives with primary amines.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is reacted with an alkyl halide to form N-alkylphthalimide, which is then hydrolyzed to yield the primary amine.
Industrial Production Methods: Industrial production of benzylamines often involves the catalytic hydrogenation of nitriles or the reaction of benzyl chloride with ammonia. These methods are scalable and efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzylamines can undergo oxidation reactions to form benzaldehydes or benzoic acids.
Reduction: Reduction of benzylamines can lead to the formation of corresponding hydrocarbons.
Substitution: Benzylamines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Benzaldehydes, benzoic acids
Reduction: Hydrocarbons
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzylamine, p-isopropyl-N-octyl-, is used as an intermediate in organic synthesis. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, benzylamines are studied for their potential as enzyme inhibitors. They have been investigated for their ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Medicine: Benzylamines have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their antimicrobial and antifungal properties .
Industry: In the industrial sector, benzylamines are used as corrosion inhibitors and as additives in lubricants and polymers .
Mecanismo De Acción
The mechanism of action of benzylamine, p-isopropyl-N-octyl-, involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.
Comparación Con Compuestos Similares
Benzylamine: A simpler analog without the isopropyl and octyl substituents.
N-isopropylbenzylamine: Similar structure but lacks the octyl group.
N-octylbenzylamine: Similar structure but lacks the isopropyl group.
Uniqueness: Benzylamine, p-isopropyl-N-octyl-, is unique due to the presence of both isopropyl and octyl substituents. These groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from its simpler analogs .
Propiedades
Número CAS |
63991-64-0 |
|---|---|
Fórmula molecular |
C18H31N |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N-[(4-propan-2-ylphenyl)methyl]octan-1-amine |
InChI |
InChI=1S/C18H31N/c1-4-5-6-7-8-9-14-19-15-17-10-12-18(13-11-17)16(2)3/h10-13,16,19H,4-9,14-15H2,1-3H3 |
Clave InChI |
GFJYNQALVNKHCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCC1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
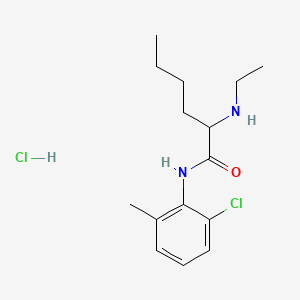
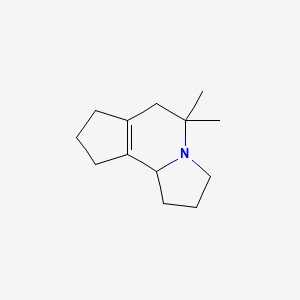
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
